2-Bromo-4,6-difluorobenzyl alcohol
Overview
Description
2-Bromo-4,6-difluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,6-difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-bromo-2,6-difluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol . Another method involves the reduction of 4-bromo-3,5-difluorobenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or column chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Bromo-4,6-difluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 2-Bromo-4,6-difluorobenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 2-Bromo-4,6-difluorobenzaldehyde.
Reduction: 2-Bromo-4,6-difluorobenzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,6-difluorobenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-difluorobenzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl alcohol: Lacks the fluorine substituents, leading to different reactivity and properties.
4-Bromo-2,6-difluorobenzaldehyde: An oxidized form of 2-Bromo-4,6-difluorobenzyl alcohol.
3,5-Difluorobenzyl alcohol: Lacks the bromine substituent, resulting in different chemical behavior.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
(2-bromo-4,6-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROQRUHMWGVTGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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